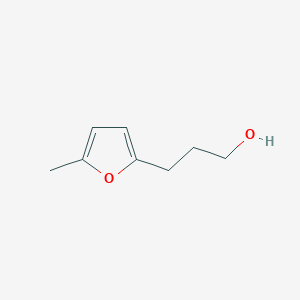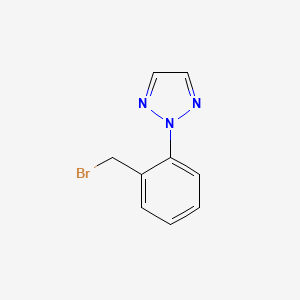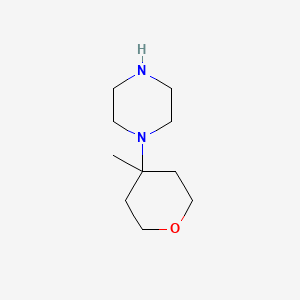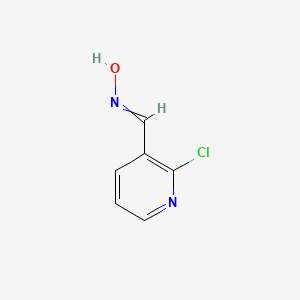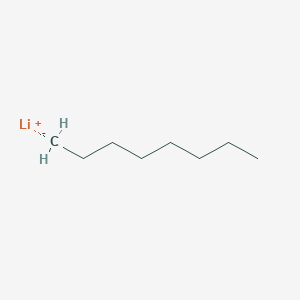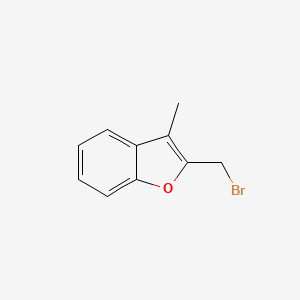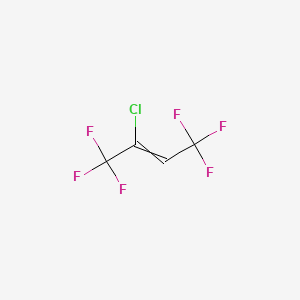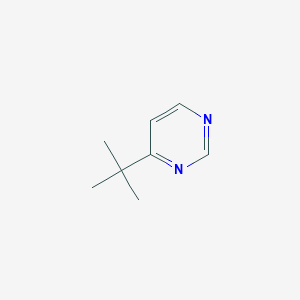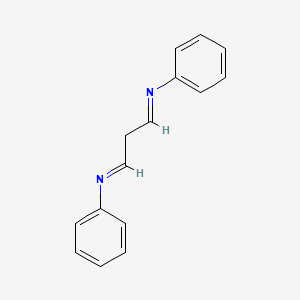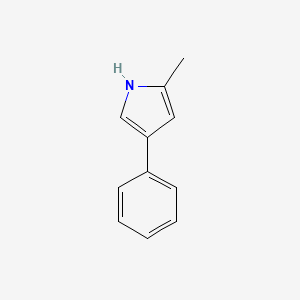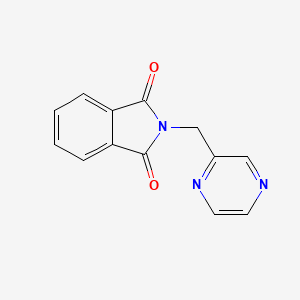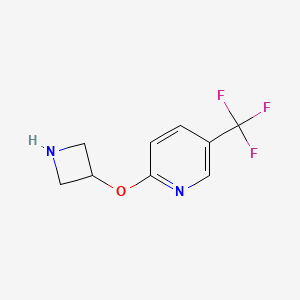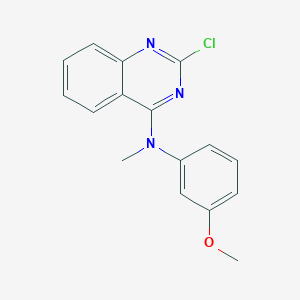
2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 2,4-dichloroquinazoline.
Substitution Reaction: The 2,4-dichloroquinazoline undergoes a substitution reaction with 3-methoxybenzylamine in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antibacterial Activity: The compound has shown promise as an antibacterial agent against various strains of bacteria, including multidrug-resistant strains.
Biological Studies: It is used in studies to understand the mechanisms of action of quinazoline derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell growth and survival . The compound may also induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinazoline: Known for its anticancer properties and used in various cancer treatments.
2-Chloroquinazoline: A precursor in the synthesis of various quinazoline derivatives with biological activities.
Triazole-Substituted Quinazoline: Investigated for its anticancer activity and ability to inhibit EGFR.
Uniqueness
2-Chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a chloro group and a methoxyphenyl group makes it a versatile compound for further chemical modifications and potential therapeutic applications.
Properties
CAS No. |
827030-72-8 |
|---|---|
Molecular Formula |
C16H14ClN3O |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O/c1-20(11-6-5-7-12(10-11)21-2)15-13-8-3-4-9-14(13)18-16(17)19-15/h3-10H,1-2H3 |
InChI Key |
TYNKRAPSWAKMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
